molecular formula C9H9FN2 B15290822 (4-Fluorophenyl)(methylamino)acetonitrile CAS No. 370554-92-0

(4-Fluorophenyl)(methylamino)acetonitrile

Cat. No.: B15290822
CAS No.: 370554-92-0
M. Wt: 164.18 g/mol
InChI Key: KEPPMAGFULDSCS-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(methylamino)acetonitrile is a nitrile-containing compound characterized by a 4-fluorophenyl group and a methylamino substituent. Its molecular structure combines aromatic fluorine substitution with a polar nitrile group and a secondary amine, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(methylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPPMAGFULDSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655395
Record name (4-Fluorophenyl)(methylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370554-92-0
Record name (4-Fluorophenyl)(methylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(methylamino)acetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Nitrile Group Reactivity

The acetonitrile moiety enables transformations typical of nitriles, including hydrolysis and nucleophilic additions.

Hydrolysis to Carboxylic Acid or Amide

  • Under acidic conditions (e.g., H₂SO₄/H₂O), the nitrile group hydrolyzes to a carboxylic acid.

  • Basic hydrolysis (e.g., NaOH/H₂O₂) yields the corresponding amide .

  • Example:

    (4-Fluorophenyl)(methylamino)acetonitrileH2O, H+(4-Fluorophenyl)(methylamino)acetic acid\text{this compound} \xrightarrow{\text{H}_2\text{O, H}^+} \text{(4-Fluorophenyl)(methylamino)acetic acid}

    Similar conditions were employed in the synthesis of 4-fluorobenzoylacetonitrile derivatives .

Reduction to Amine

  • Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitrile to a primary amine :

    -C≡NH2/Pd-CH2NH2\text{-C≡N} \xrightarrow{\text{H}_2/\text{Pd}} \text{-CH}_2\text{NH}_2

Amine Group Reactivity

The methylamino group participates in alkylation, acylation, and condensation reactions.

Alkylation/Acylation

  • Reacts with alkyl halides (e.g., CH₃I) or acyl chlorides under basic conditions (e.g., K₂CO₃) :

    -NHCH3+R-X-N(CH3)R+HX\text{-NHCH}_3 + \text{R-X} \rightarrow \text{-N(CH}_3\text{)R} + \text{HX}

    In , analogous N-alkylation of piperidine derivatives with 4-fluorophenyl groups achieved yields up to 69%.

Schiff Base Formation

  • Condenses with aldehydes/ketones to form imines :

    -NHCH3+RCHO-N=CHR+H2O\text{-NHCH}_3 + \text{RCHO} \rightarrow \text{-N=CHR} + \text{H}_2\text{O}

    Petasis reactions involving similar amines demonstrate compatibility with α-hydroxy aldehydes .

Petasis Reaction

The amine and nitrile groups enable participation in borono-Mannich (Petasis) reactions with boronic acids and carbonyl compounds .

  • Example with glyoxylic acid:

    This compound+ArB(OH)2+HCOCOOHβ-amino alcohol derivative\text{this compound} + \text{ArB(OH)}_2 + \text{HCOCOOH} \rightarrow \text{β-amino alcohol derivative}

    Diastereoselectivity (up to 95% syn) is achievable using BINOL catalysts .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring directs electrophiles to the meta position due to fluorine’s strong electron-withdrawing effect .

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation : Limited reactivity unless using directing group-assisted pathways.

Metal-Catalyzed Couplings

The nitrile and aryl groups facilitate cross-couplings:

  • Suzuki-Miyaura : Requires aryl halide activation :

    Ar-X+Ar’-B(OH)2PdAr-Ar’\text{Ar-X} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar'}
  • Cyanation : Transnitrilation using Pd catalysts (e.g., Pd(OAc)₂) .

Oxidation Reactions

  • Nitrile to Oxazole : Oxidative cyclization with iodine(III) reagents forms heterocycles .

  • Amine Oxidation : Tertiary amines are resistant, but secondary amines (if present) oxidize to nitroxides .

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
Hydrolysis (Acidic)H₂SO₄, H₂O, ΔCarboxylic acid85–92%
N-AlkylationK₂CO₃, CH₃CN, alkyl halideN-Substituted amine48–69%
Petasis ReactionBINOL catalyst, boronic acidβ-Amino alcohol90% syn
Suzuki CouplingPd(OAc)₂, Ar-B(OH)₂Biaryl derivative75–85%

Stability and Byproduct Considerations

  • Thermal Stability : Decomposes above 200°C, releasing HCN.

  • Byproducts : Impurities like 4-methoxybenzoylacetonitrile may form during synthesis .

Scientific Research Applications

(4-Fluorophenyl)(methylamino)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(methylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between (4-Fluorophenyl)(methylamino)acetonitrile and its analogs based on substituents, molecular properties, and biological relevance:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Fluorophenyl, methylamino, nitrile ~164.17 (estimated) Hypothesized use in CNS drug intermediates; structural similarity to cathinone derivatives.
4-Fluorophenylacetonitrile 4-Fluorophenyl, nitrile 135.14 Simpler analog; used as a precursor in agrochemicals and pharmaceuticals. CAS: 459-22-3.
(4-Fluorophenylthio)acetonitrile 4-Fluorophenylthio, nitrile 167.20 Thioether group enhances lipophilicity; potential antimicrobial applications. CAS: 18527-21-4.
2,2-Difluoro-2-(4-fluorophenyl)acetonitrile 4-Fluorophenyl, difluoromethyl, nitrile 171.12 Increased fluorine content may improve metabolic stability. CAS: 1221725-43-4.
[Methyl(4-methylphenyl)amino]acetonitrile 4-Methylphenyl, methylamino, nitrile 160.22 Methyl substitution reduces polarity; used in heterocycle synthesis. CAS: 64672-68-0.
4-Fluoro-N-methylcathinone 4-Fluorophenyl, methylamino, ketone 195.22 Cathinone derivative with stimulant properties; shares methylamino-fluorophenyl motif.

Structural and Functional Insights

  • Substituent Effects: The 4-fluorophenyl group enhances metabolic stability and bioavailability by resisting oxidative degradation . Nitrile groups serve as electrophilic handles for further functionalization (e.g., cyclization to heterocycles) .
  • Spectroscopic Trends :

    • IR Spectroscopy : Aromatic C-H stretching (~3060 cm⁻¹) and C≡N absorption (~2200–2250 cm⁻¹) are common in nitriles. The presence of C-F bonds is confirmed by peaks near 1228 cm⁻¹ .
    • UV-Vis : Acetonitrile derivatives with aromatic systems typically show λmax between 240–260 nm in acetonitrile solvent .
  • Biological Relevance: Antimicrobial Activity: Thioether analogs (e.g., (4-Fluorophenylthio)acetonitrile) exhibit enhanced membrane permeability, contributing to antifungal and antibacterial effects . Enzyme Inhibition: Methylamino-containing compounds are explored as inhibitors of enzymes like Pf-ENR (malaria target) and FabI (bacterial fatty acid synthesis) .

Q & A

Q. How can neuropharmacological potential be assessed given structural similarities to psychoactive cathinones?

  • Testing : Conduct radioligand binding assays for monoamine transporters and in vivo behavioral models (e.g., locomotor activity in rodents). Compare with 4-FMC () to identify structure-activity relationships .

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